Sofosbuvir impurity E is a byproduct associated with the synthesis of sofosbuvir, a nucleotide analog used in the treatment of hepatitis C virus infections. The presence of impurities in pharmaceutical compounds is a significant concern due to potential impacts on safety, efficacy, and regulatory compliance. This impurity arises during the chemical synthesis processes of sofosbuvir, which has been extensively studied to ensure the quality and safety of the final pharmaceutical product.
Sofosbuvir is synthesized through multiple chemical reactions involving various reagents and solvents. The specific pathways that lead to the formation of impurity E are often linked to the conditions under which sofosbuvir is produced, including temperature, solvent choice, and reaction times. Detailed assessments of these processes are critical for understanding impurity profiles and ensuring compliance with international quality standards.
Sofosbuvir impurity E can be classified as a potentially mutagenic impurity, which raises concerns regarding its toxicological profile and its impact on human health. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines for identifying and quantifying such impurities to ensure that they remain within acceptable limits during drug manufacturing.
The synthesis of sofosbuvir typically involves several steps, including:
The synthesis of sofosbuvir impurity E may occur during specific reaction steps where side reactions or incomplete reactions happen due to suboptimal conditions. For instance, variations in temperature or pH can lead to the formation of unwanted byproducts .
Sofosbuvir impurity E is likely formed through side reactions during the synthesis of sofosbuvir. These may include:
Understanding these reactions requires careful monitoring of reaction conditions and employing analytical techniques to identify when and how impurities form throughout the synthesis process .
Chemical properties such as stability under different pH conditions, reactivity with other compounds, and potential for mutagenicity are essential factors considered during regulatory assessments. Impurity E must be characterized for these properties to ensure safety in pharmaceutical formulations .
While sofosbuvir impurity E itself does not have therapeutic applications, understanding its formation and characterization is vital for pharmaceutical development. It plays a role in:
Sofosbuvir Impurity E shares the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol) as the parent Sofosbuvir Active Pharmaceutical Ingredient (API). This equivalence arises because Impurity E is a stereochemical or regioisomeric variant of Sofosbuvir rather than a degradation product with altered atomic composition [1] [3] [9]. Computational analyses confirm the formula’s consistency with a monoisotopic mass of 529.45 g/mol, featuring key functional groups including:
Table 1: Molecular Comparison of Sofosbuvir Impurity E and Sofosbuvir API
Property | Sofosbuvir Impurity E | Sofosbuvir API |
---|---|---|
Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P |
Molecular Weight (g/mol) | 529.45 | 529.45 |
CAS Registry Number | Not assigned | 1190307-88-0 |
Primary Function | Process-related impurity | HCV NS5B Inhibitor |
The structural complexity of Sofosbuvir Impurity E stems from its five chiral centers, predominantly located within the ribose moiety. The stereochemistry is explicitly denoted as:
The phosphorus center in Impurity E exhibits tetrahedral geometry but lacks defined stereochemistry (R/S* notation absent in SMILES strings), indicating it may exist as a racemic mixture at this site [4] [8]. This contrasts with Sofosbuvir’s defined (S)-phosphoramidate configuration. The L-alaninate side chain retains its (S)-configuration, confirmed by the @@ notation in SMILES descriptors [1] [6].
While sharing identical atomic connectivity, Sofosbuvir Impurity E differs from the API in its spatial arrangement at specific chiral centers or esterification pattern. Key distinctions include:
Table 2: Structural Differentiation of Sofosbuvir Impurity E from Sofosbuvir API
Structural Feature | Sofosbuvir Impurity E | Sofosbuvir API |
---|---|---|
Ribose Stereochemistry | Potential inversion at C2' or C3' | (2'R,3'R,4'S,5'R) configuration |
Phosphoramidate Stereochemistry | Undefined or racemic | Defined (S)-configuration |
L-Alaninate Esterification | May lack isopropyl ester | Fully esterified (isopropyl group present) |
The systematic IUPAC name for Sofosbuvir Impurity E is:
Isopropyl ((((2R,3S,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate [8]
This name adheres to IUPAC guidelines through:
The name structurally diverges from Sofosbuvir API (isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate) solely through stereochemical designators at positions C3 and C4 of the tetrahydrofuran ring [9].
Sofosbuvir Impurity E is predominantly referenced by its descriptive impurity designation in regulatory and synthetic contexts. Established synonyms include:
Notably, it lacks universally accepted trivial names or CAS registry assignments, distinguishing it from the parent API. Commercial suppliers utilize catalog-specific identifiers:
The absence of diverse synonyms underscores its status as a process-specific stereoisomeric impurity rather than a distinct therapeutic entity [6] [7].
Table 3: Comprehensive Compound Identifiers for Sofosbuvir Impurity E
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | Isopropyl ((((2R,3S,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |
Molecular Formula | C₂₂H₂₉FN₃O₉P |
Molecular Weight | 529.45 g/mol |
Common Synonyms | Sofosbuvir Impurity E; PSI-7977 Impurity E; GS-7977 Impurity E |
Supplier Catalog Numbers | HY-I0727 (MedChemExpress); CS-7848 (ChemScene); F987677 (Fluorochem) |
Stereochemical Features | Five chiral centers (ribose: 2R,3S,4S,5R; alaninate: S-configuration); Undefined P-stereochemistry |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: